
4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI), also known as cis-4a, is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule that has been widely used in organic synthesis as a starting material for the preparation of various compounds.
Mecanismo De Acción
The mechanism of action of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) is not fully understood. However, it has been proposed that it exerts its biological activity by inhibiting the production of inflammatory cytokines and modulating the immune response. It has also been suggested that 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) may act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects:
Cis-4a has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antibacterial and antifungal properties. In addition, 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) is its versatility in organic synthesis. It can be used as a starting material for the preparation of various compounds. In addition, 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) has been found to exhibit significant biological activity, making it a valuable tool in drug discovery. However, one of the limitations of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) is its low solubility in water, which may limit its application in biological assays.
Direcciones Futuras
There are several future directions for the study of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI). One of the areas of research is the development of new synthetic methods for the preparation of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) and its derivatives. Another area of research is the investigation of the mechanism of action of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) and its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) and its derivatives may lead to the discovery of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) is a chiral molecule that has been widely used in organic synthesis and has gained significant attention in scientific research due to its biological activity. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has been used as a starting material for the synthesis of various compounds. Although there are limitations to its application in biological assays, the study of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) has promising future directions in drug discovery and development.
Métodos De Síntesis
The synthesis of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) involves the condensation of 1-tetralone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reduced with sodium borohydride to obtain 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI). This method has been widely used in the preparation of 4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) and its derivatives.
Aplicaciones Científicas De Investigación
Cis-4a has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has been used as a starting material for the synthesis of various natural products, such as alkaloids and terpenoids. Cis-4a has also been used as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
123289-82-7 |
|---|---|
Nombre del producto |
4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)-(9CI) |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(4aS,8aS)-4,8a-dihydro-3H-naphthalene-4a-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-9-11-7-3-1-5-10(11)6-2-4-8-11/h1-3,5-7,9-10H,4,8H2/t10-,11+/m1/s1 |
Clave InChI |
XAMOBHDRLTVMFU-MNOVXSKESA-N |
SMILES isomérico |
C1C[C@@]2(C=CC=C[C@@H]2C=C1)C=O |
SMILES |
C1CC2(C=CC=CC2C=C1)C=O |
SMILES canónico |
C1CC2(C=CC=CC2C=C1)C=O |
Sinónimos |
4a(4H)-Naphthalenecarboxaldehyde, 3,8a-dihydro-, (4aS-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



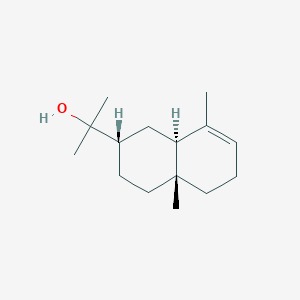
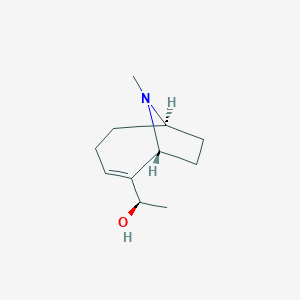
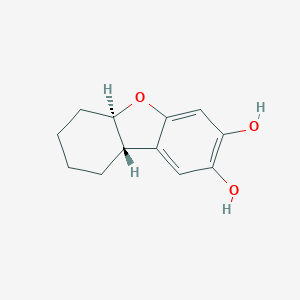
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)

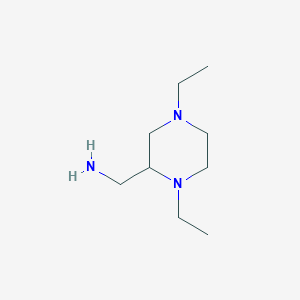
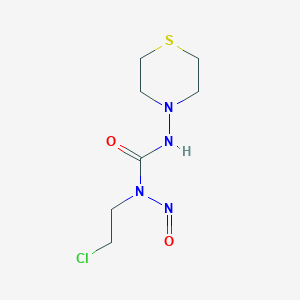


![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)


![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)